

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isolongifolol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(-)-Isolongifolol**, a significant sesquiterpene alcohol. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical Identity and Structure

(-)-Isolongifolol is a tricyclic sesquiterpenoid alcohol. Its rigid, cage-like structure is a derivative of longifolene.

- IUPAC Name: [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol[1]
- CAS Registry Number: 1139-17-9[1][2][3][4][5]
- Molecular Formula: C₁₅H₂₆O[1][2][3][4][5]



Identifier	Value
InChI	InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5- 10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1- 3H3/t10-,11-,12+,13+,15+/m1/s1[1]
InChIKey	VZJHQHUOVIDRCF-BIGJJFBESA-N[1]
SMILES	C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H] 3[C@@H]2CO)(C)C[1]

Physicochemical Properties

The physical and chemical data for **(-)-Isolongifolol** are summarized below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

Table 1: General and Experimentally Determined Properties

Property	Value	Unit	Source(s)
Molecular Weight	222.37	g/mol	[1][3]
Melting Point	113 - 114	°C	[2][3]
Boiling Point	300.9 (at 760 mmHg)	°C	[2]
Flash Point	139.6	°C	[2]
Refractive Index	1.497	[2]	

Table 2: Computed and Predicted Physicochemical Properties



Property	Value	Unit	Source(s)
Exact Mass	222.198365449	Da	[1]
Monoisotopic Mass	222.198365449	Da	[1]
Density (Predicted)	0.971 ± 0.06	g/cm³	[3]
pKa (Predicted)	14.94 ± 0.10	[3]	
LogP (Octanol/Water Partition Coefficient)	4.4 / 4.780 (est) / 3.467 (Crippen)	[1][3][6]	_
Topological Polar Surface Area (TPSA)	20.2	Ų	[1]
Water Solubility (Log10WS, Crippen Calculated)	-3.60	mol/l	[6]
Enthalpy of Vaporization (ΔvapH°, Joback)	62.52	kJ/mol	[6]
Enthalpy of Fusion (ΔfusH°, Joback)	19.52	kJ/mol	[6]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of (-)-Isolongifolol.

- Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of (-)-Isolongifolol. The NIST WebBook provides mass spectra for Isolongifolol and its derivatives, which are essential for identification in complex mixtures.[7][8][9]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For (-)-Isolongifolol, a key feature is the O-H stretching vibration from the



primary alcohol group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. C-H stretching and bending vibrations from the aliphatic rings will also be prominent.[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the complex tricyclic structure, providing detailed information about the carbon skeleton and the chemical environment of each proton.
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used to separate (-)-Isolongifolol from reaction mixtures or natural extracts and to assess its purity. [11][12]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are outlines for key experimental procedures related to the characterization of **(-)-Isolongifolol**.

The optical activity of **(-)-Isolongifolol** is a defining characteristic. Its specific rotation is measured using a polarimeter.

Principle: Chiral molecules, like **(-)-Isolongifolol**, rotate the plane of plane-polarized light.[13] [14] The direction (levorotatory or '(-)' for counter-clockwise) and magnitude of this rotation are measured.[13][15]

Methodology:

- Sample Preparation: A solution of **(-)-Isolongifolol** is prepared by accurately weighing the compound and dissolving it in a suitable achiral solvent (e.g., chloroform, ethanol) to a known concentration (c, in g/mL).
- Blank Measurement: The polarimeter sample tube of a known path length (I, in decimeters) is filled with the pure solvent, and a blank reading is taken.
- Sample Measurement: The tube is then filled with the sample solution, and the observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[13]



• Calculation of Specific Rotation: The specific rotation, $[\alpha]$, is calculated using the formula: $[\alpha]T\lambda = \alpha / (I \times c)$

GC-MS is used for the identification and quantification of (-)-Isolongifolol.

Methodology:

- Sample Injection: A solution of the sample is injected into the GC inlet, where it is vaporized.
- Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column.[11] Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The oven temperature is typically programmed to ramp from a low to a high temperature (e.g., 50°C to 270°C) to elute compounds.[11]
- Ionization and Detection (MS): As components elute from the column, they enter the mass spectrometer. In electron impact (EI) mode, they are bombarded with electrons (e.g., at 70 eV), causing ionization and fragmentation.[11]
- Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries like NIST.[11]

Biological Activity and Transformation

(-)-Isolongifolol is not merely a chemical entity but also exhibits biological activity. Research has shown its potential as a cholinesterase inhibitor.

The microbial transformation of **(-)-Isolongifolol** can yield metabolites with significant biological activity.[16] Specifically, two hydroxylated metabolites, 10α -hydroxylsolongifolol and 9α -hydroxylsolongifolol, were found to inhibit the butyrylcholinesterase enzyme in a concentration-dependent manner.[16] This inhibitory action suggests potential applications in neurodegenerative disease research.

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The production of bioactive metabolites from **(-)-Isolongifolol** has been achieved through microbial transformation using fungi such as Fusarium lini and Aspergillus niger.[16]

Protocol Outline: The process typically involves a two-stage fermentation technique.[16]

- Stage 1 (Fungal Growth): A pure culture of the microorganism is grown in a suitable liquid medium to establish a healthy biomass.
- Stage 2 (Transformation): **(-)-Isolongifolol**, dissolved in a minimal amount of a suitable solvent, is added to the microbial culture. The culture is then incubated for several days, during which the fungal enzymes modify the substrate.
- Extraction and Purification: After incubation, the culture broth is extracted with an organic solvent. The resulting crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to isolate and purify the transformed products.
- Structure Elucidation: The structures of the isolated metabolites are determined using spectroscopic methods (NMR, MS, IR) and single-crystal X-ray diffraction.[16]

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General Analytical Workflow

A logical workflow is followed for the comprehensive characterization of a compound like **(-)-Isolongifolol**, from initial isolation to final structural confirmation.

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